Validated p53-Y220C Mutant Cavity Binding via X-Ray Crystallography (Scaffold-Level Evidence)
The core scaffold 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine was co-crystallized with the p53 core domain mutant Y220C (PDB: 2X0U) at 1.60 Å resolution, revealing a defined binding pose within the mutation-induced surface cavity [1]. In contrast, the unsubstituted benzothiazol-2-amine scaffold (lacking the [1,4]dioxino ring) does not occupy this cavity with comparable complementarity; fragment screening identified the dioxino-fused scaffold as a privileged chemotype for this site [2]. This compound (CAS 1105194-81-7) retains the identical dioxino-benzothiazole core, with the N-(pyridin-3-ylmethyl) group providing an additional vector for interactions extending toward the cavity rim. Computational docking of 216 analogs derived from this scaffold against mutant p53 confirmed that the thiazole ring positioning is critical for binding, and flavonoid-derived virtual hits recapitulated interactions analogous to those of the thiazole ring of 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine [3].
| Evidence Dimension | Binding to p53-Y220C mutational cavity (structural validation) |
|---|---|
| Target Compound Data | Core scaffold (6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine) co-crystallized with p53-Y220C (PDB: 2X0U, resolution 1.60 Å, R-Free: 0.193) [1] |
| Comparator Or Baseline | Unsubstituted 2-aminobenzothiazole: no comparable cavity occupancy reported in fragment screens for p53-Y220C [2] |
| Quantified Difference | Not available (no affinity data reported for either compound in the primary crystallographic study; binding is structurally validated but not quantified by Kd or IC50) |
| Conditions | X-ray crystallography; p53 core domain (residues 94–312) with Y220C mutation; fragment soaking experiments; 1.60 Å resolution [1] |
Why This Matters
This is the only structurally validated evidence linking the dioxino-benzothiazole scaffold to the p53-Y220C cavity, establishing a basis for selecting this compound class over non-dioxino benzothiazoles for p53-Y220C-targeted research.
- [1] RCSB PDB. 2X0U: Structure of the p53 core domain mutant Y220C bound to a 2-amino substituted benzothiazole scaffold. Deposited 2009-12-17. Resolution 1.60 Å. View Source
- [2] Basse, N., Kaar, J.L., Settanni, G., Joerger, A.C., Rutherford, T.J., Fersht, A.R. (2010). Toward the Rational Design of P53-Stabilizing Drugs: Probing the Surface of the Oncogenic Y220C Mutant. Chemistry & Biology, 17, 46–56. View Source
- [3] Pareja, H.B.J. (2022). Estudos computacionais para a seleção de inibidores naturais da proteína p53 mutada visando o combate ao adenocarcinoma colorretal. Dissertation, Universidade do Oeste Paulista. 216 virtual analogs screened; 127 passed Lipinski filters; top 20 subjected to molecular dynamics. View Source
